
6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid
説明
“6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .科学的研究の応用
Synthesis and Chemical Properties
- Pyrimidine derivatives, including structures similar to 6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid, are synthesized for various applications. For instance, derivatives of pyrimidine-6-yl amino acids and 4,5-diaminopyrrolo[2,3-d]pyrimidine-6-carboxylic acids have been shown to possess fungicidal properties. The synthesis involves reactions of specific pyrimidine carbonitriles with amines and methyl glycinate (Tumkevičius, Urbonas, & Vainilavicius, 2000).
Spectroscopy and Structural Analysis
- Mass spectrometry has been applied to study the fragmentation routes of pyrimidine carboxylic acids, revealing that the nature of the substituent in the pyrimidine ring significantly affects fragmentation patterns (Jovanović et al., 2002).
- Infrared spectroscopy, complemented by molecular orbital calculations, has been used to study 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids. This research provides insights into the influence of substituents on bond polarizability, keto-enol tautomerism, and hydrogen bond formation (Bogunovic et al., 2000).
Pharmaceutical and Biomedical Applications
- Pyrimidine derivatives have been evaluated as inhibitors of enzymes such as dihydrofolic reductase and thymidylate synthetase, revealing the influence of specific functional groups on their inhibitory activity (Baker et al., 1965).
- Novel derivatives of thieno[2,3-d]pyrimidine-6-carboxamides have been synthesized and studied for their antimicrobial activity. Some compounds in this class have shown more activity than reference drugs against specific strains of microorganisms (Kolisnyk et al., 2015).
Material Science and Optoelectronics
- Pyrimidine derivatives have been investigated for their nonlinear optical (NLO) properties. Studies reveal that these compounds, due to their structural properties, can have significant NLO character, making them candidates for optoelectronic applications (Hussain et al., 2020).
作用機序
Target of Action
Pyrimidine derivatives, to which this compound belongs, are known to have a wide range of biological targets .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, including oxidative annulation and transmetalation .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a variety of biochemical pathways, including the synthesis of nucleotides and nucleic acids .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
特性
IUPAC Name |
6-[butyl(methyl)amino]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-3-4-5-13(2)9-6-8(10(14)15)11-7-12-9/h6-7H,3-5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYRRPPVFCGBFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC=NC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



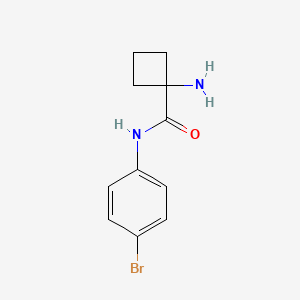
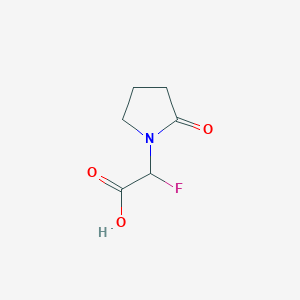
![[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid](/img/structure/B1471712.png)
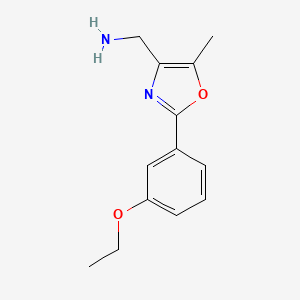
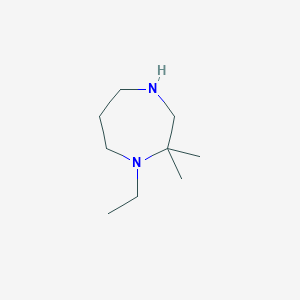

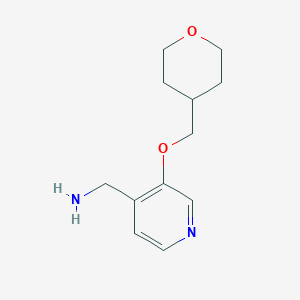
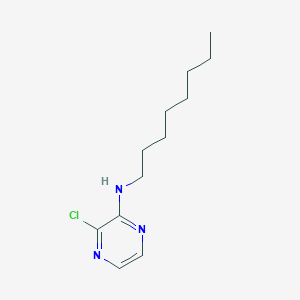

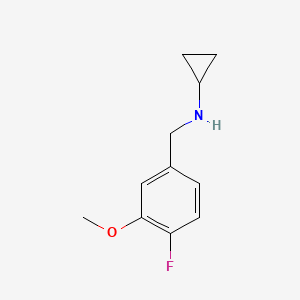

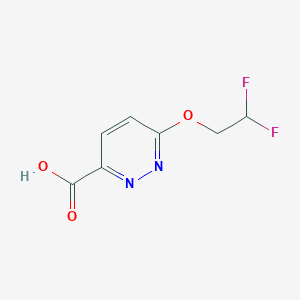
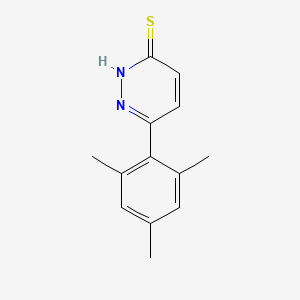
![2-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1471729.png)